Arg-His-NH2

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

(2S)-2-amino-N-[(2S)-1-amino-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-(diaminomethylideneamino)pentanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N8O2/c13-8(2-1-3-18-12(15)16)11(22)20-9(10(14)21)4-7-5-17-6-19-7/h5-6,8-9H,1-4,13H2,(H2,14,21)(H,17,19)(H,20,22)(H4,15,16,18)/t8-,9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VORFWIJIZLIOII-IUCAKERBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CC(C(=O)N)NC(=O)C(CCCN=C(N)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(NC=N1)C[C@@H](C(=O)N)NC(=O)[C@H](CCCN=C(N)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Arginyl-Histidine-NH2: A Technical Guide to Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dipeptide Arginyl-Histidine-NH2 (Arg-His-NH2) is a fascinating molecule for researchers in the fields of biochemistry, pharmacology, and drug development. Comprising the basic amino acids arginine and histidine with a C-terminal amide, this peptide possesses unique physicochemical properties that make it a candidate for various biological applications. This technical guide provides a comprehensive overview of the structure, properties, and synthesis of Arginyl-Histidine-NH2, with a focus on quantitative data, detailed experimental protocols, and visualization of key concepts.

Structure and Physicochemical Properties

The structure of Arginyl-Histidine-NH2 consists of an L-arginine residue linked to an L-histidine residue via a peptide bond, with the C-terminus of histidine being an amide. This amidation at the C-terminus removes the negative charge of the carboxyl group, significantly influencing the overall charge and isoelectric point of the molecule.

Chemical Structure

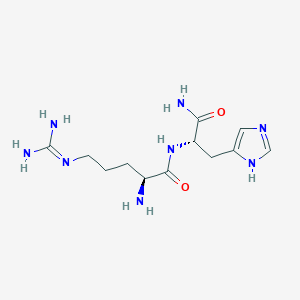

The chemical structure of Arginyl-Histidine-NH2 is as follows:

-

IUPAC Name: (2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-imidazol-5-yl)propanamide

-

Molecular Formula: C12H22N8O2

-

Molecular Weight: 310.36 g/mol

Physicochemical Properties

The physicochemical properties of Arginyl-Histidine-NH2 are summarized in the table below. It is important to note that while some properties are available for the non-amidated dipeptide (Arg-His), specific experimental data for the amidated form is limited. Therefore, some values are estimated based on the properties of the constituent amino acids and the effect of C-terminal amidation.

| Property | Value (Arginyl-Histidine) | Estimated Value (Arginyl-Histidine-NH2) | Reference |

| Molecular Weight | 311.34 g/mol | 310.36 g/mol | [1] |

| Isoelectric Point (pI) | ~10.0 | > 10.5 | Estimated |

| pKa (α-amino group) | ~9.04 | ~9.0 | [2] |

| pKa (Arginine side chain) | ~12.48 | ~12.5 | [2] |

| pKa (Histidine side chain) | ~6.00 | ~6.0 | [2] |

| Solubility in Water | High | High | [2][3] |

| LogP (calculated) | -4.7 | More positive than -4.7 | [1] |

Note on Estimated Values: The isoelectric point (pI) of Arginyl-Histidine-NH2 is estimated to be higher than that of the free acid form because the removal of the negatively charged carboxyl group results in a more basic molecule. The LogP value is also expected to be slightly more positive (less negative) due to the removal of a charged group.

Biological Properties and Potential Applications

Peptides containing arginine and histidine residues are known to possess a range of biological activities. The positively charged side chains of both amino acids at physiological pH play a crucial role in their interactions with biological membranes and macromolecules.

-

Cell Penetration: Arginine-rich peptides are well-known for their ability to translocate across cell membranes, acting as cell-penetrating peptides (CPPs). The guanidinium (B1211019) group of arginine is key to this activity.

-

Endosomal Escape: The imidazole (B134444) ring of histidine has a pKa near physiological pH, allowing it to act as a "proton sponge".[4] In the acidic environment of the endosome, the imidazole group becomes protonated, leading to an influx of protons and counter-ions, which can cause osmotic swelling and rupture of the endosome, facilitating the release of cargo into the cytoplasm.[5]

-

Enzyme Modulation: Peptides containing arginine and histidine can act as modulators of enzyme activity. For example, arginine is a substrate for arginase, and peptides containing this residue could potentially influence arginase-dependent signaling pathways.[6][7]

-

Antimicrobial Activity: The cationic nature of these peptides can lead to interactions with negatively charged bacterial membranes, suggesting potential antimicrobial applications.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of Arginyl-Histidine-NH2

Solid-phase peptide synthesis is the most common method for preparing peptides like Arginyl-Histidine-NH2. The following is a general protocol based on Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

-

Rink Amide resin

-

Fmoc-His(Trt)-OH

-

Fmoc-Arg(Pbf)-OH

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Oxyma Pure

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water (H2O)

-

Diethyl ether

Protocol:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

-

First Amino Acid Coupling (Histidine):

-

Dissolve Fmoc-His(Trt)-OH (3 eq.), DIC (3 eq.), and Oxyma Pure (3 eq.) in DMF.

-

Add the coupling solution to the resin and shake for 2 hours.

-

Wash the resin with DMF and DCM.

-

-

Fmoc Deprotection: Repeat step 2.

-

Second Amino Acid Coupling (Arginine):

-

Dissolve Fmoc-Arg(Pbf)-OH (3 eq.), DIC (3 eq.), and Oxyma Pure (3 eq.) in DMF.

-

Add the coupling solution to the resin and shake for 2 hours.

-

Wash the resin with DMF and DCM.

-

-

Final Fmoc Deprotection: Repeat step 2.

-

Cleavage and Deprotection:

-

Prepare a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5).

-

Add the cleavage cocktail to the resin and shake for 2-3 hours.

-

Filter the resin and collect the filtrate.

-

-

Precipitation and Purification:

-

Precipitate the crude peptide by adding cold diethyl ether to the filtrate.

-

Centrifuge to pellet the peptide and decant the ether.

-

Wash the peptide pellet with cold ether.

-

Dissolve the crude peptide in a water/acetonitrile mixture and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

-

Characterization: Confirm the identity and purity of the peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical RP-HPLC.

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for Arginyl-Histidine-NH2.

Signaling Pathways

While specific signaling pathways directly modulated by the dipeptide Arginyl-Histidine-NH2 are not well-documented, the constituent amino acids are known to be involved in several important cellular signaling cascades.

-

Arginine Metabolism and Signaling: Arginine is a substrate for nitric oxide synthase (NOS) and arginase. The nitric oxide (NO) produced by NOS is a critical signaling molecule in the cardiovascular and nervous systems. Arginase competes with NOS for arginine and is involved in pathways related to cell proliferation and wound healing.[6]

-

Histidine and Inflammatory Signaling: Histidine can influence inflammatory responses. Both arginine and histidine have been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation.[5]

Caption: Potential signaling pathways influenced by the constituent amino acids of this compound.

Conclusion

Arginyl-Histidine-NH2 is a dipeptide with significant potential for biological and pharmaceutical research. Its cationic nature, conferred by the arginine and histidine side chains, and the presence of a C-terminal amide, suggest a range of interesting properties, including cell penetration and endosomal escape capabilities. The well-established methods of solid-phase peptide synthesis allow for its efficient and high-purity production. Further investigation into the specific biological activities and mechanisms of action of this dipeptide is warranted to fully explore its therapeutic and research potential.

References

- 1. Peptide Calculator & Amino Acid Calculator | Biosynth [biosynth.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. researchgate.net [researchgate.net]

- 4. Biological activities of histidine-rich peptides; merging biotechnology and nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Arginase Signalling as a Key Player in Chronic Wound Pathophysiology and Healing [frontiersin.org]

- 7. Synthesis of Arginase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

The Arg-His-NH2 Dipeptide: A Technical Guide to Inferred Biological Functions and Experimental Evaluation

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The Arg-His-NH2 dipeptide is not an extensively studied molecule. This guide synthesizes information on its constituent amino acids, Arginine and Histidine, and related larger peptides to infer its potential biological functions and provide a framework for its experimental investigation. All proposed functions and protocols are theoretical and require empirical validation.

Introduction

The dipeptide Arginyl-Histidine-amide (this compound) is a small biomolecule composed of the amino acids Arginine and Histidine with a C-terminal amide group. While direct research on the specific biological activities of this dipeptide is limited, the well-established and diverse roles of its constituent amino acids provide a strong foundation for postulating its potential physiological significance. Arginine is a critical substrate for nitric oxide synthase and plays a key role in vasodilation, immune responses, and wound healing.[1][2][3] Histidine is the precursor to histamine, a major mediator of inflammatory and allergic responses, and is also involved in metal ion chelation and enzymatic catalysis.[4][][6]

Furthermore, the "His-Arg" sequence is found within the core pharmacophore of melanocortin receptor agonists, suggesting that this compound, while likely a very weak ligand, might interact with this family of G-protein coupled receptors (GPCRs).[7][8]

This technical guide will provide an in-depth overview of the inferred biological functions of this compound, detailed protocols for its synthesis and potential experimental evaluation, and a summary of its likely pharmacokinetic properties.

Physicochemical Properties and Synthesis

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C12H21N7O3 |

| Molecular Weight | 311.34 g/mol |

| Amino Acid Sequence | Arg-His |

| C-terminus | Amide (-NH2) |

| Charge at pH 7.4 | +2 (approx.) |

| Isoelectric Point (pI) | High (estimated > 9.0) |

| Solubility | Expected to be high in aqueous solutions |

Synthesis of this compound via Solid-Phase Peptide Synthesis (SPPS)

The this compound dipeptide can be readily synthesized using standard Fmoc-based solid-phase peptide synthesis (SPPS). A detailed protocol is provided below.

Experimental Protocol: Solid-Phase Synthesis of this compound

Materials:

-

Rink Amide MBHA resin

-

Fmoc-His(Trt)-OH

-

Fmoc-Arg(Pbf)-OH

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Oxyma Pure

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water (H2O)

-

Diethyl ether

-

Solid-phase synthesis vessel

-

Shaker

Procedure:

-

Resin Swelling: Swell 1 gram of Rink Amide MBHA resin in DMF for 1 hour in the synthesis vessel.

-

Fmoc Deprotection (First Amino Acid - Histidine):

-

Drain the DMF.

-

Add a 20% solution of piperidine in DMF to the resin.

-

Shake for 20 minutes.

-

Drain the piperidine solution and wash the resin thoroughly with DMF (5 times).

-

-

Coupling of the First Amino Acid (Fmoc-His(Trt)-OH):

-

Dissolve 3 equivalents of Fmoc-His(Trt)-OH, 3 equivalents of DIC, and 3 equivalents of Oxyma Pure in DMF.

-

Add the coupling solution to the resin.

-

Shake for 2 hours at room temperature.

-

Drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).

-

-

Fmoc Deprotection (Second Amino Acid - Arginine):

-

Repeat step 2.

-

-

Coupling of the Second Amino Acid (Fmoc-Arg(Pbf)-OH):

-

Repeat step 3 using Fmoc-Arg(Pbf)-OH.

-

-

Final Fmoc Deprotection:

-

Repeat step 2.

-

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% H2O.

-

Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

-

Peptide Precipitation and Purification:

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide and decant the ether.

-

Wash the peptide pellet with cold ether twice.

-

Dry the crude peptide under vacuum.

-

Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.

-

Inferred Biological Functions and Mechanisms of Action

Role as a Precursor to Biologically Active Molecules

Nitric Oxide (NO) Synthesis: Arginine is the sole substrate for nitric oxide synthase (NOS) enzymes, which produce nitric oxide (NO), a critical signaling molecule in the cardiovascular, nervous, and immune systems.[3] The bioavailability of arginine can be a rate-limiting factor for NO production. As a dipeptide containing arginine, this compound, upon enzymatic cleavage, could serve as a source of arginine for NOS, potentially influencing NO-mediated processes such as vasodilation and immune cell function.

Histamine Synthesis: Histidine is the direct precursor to histamine, a biogenic amine involved in local immune responses, gastric acid secretion, and neurotransmission.[4][9] Following proteolytic cleavage of this compound, the released histidine could be decarboxylated by histidine decarboxylase to form histamine, thereby potentially modulating inflammatory and allergic responses.

Potential as a Melanocortin Receptor Modulator

The tetrapeptide Ac-His-DPhe-Arg-Trp-NH2 is a well-known agonist of the melanocortin receptors (MCRs), which are involved in pigmentation, energy homeostasis, and sexual function.[7] The "His-Arg" sequence is part of the core message sequence recognized by these receptors. While this compound is a much smaller fragment and lacks the other key residues for high-affinity binding and activation, it is conceivable that it may act as a very low-potency partial agonist or even an antagonist at one or more of the MCR subtypes (MC1R, MC3R, MC4R, MC5R).

Potential Pharmacokinetics

The pharmacokinetic properties of dipeptides are generally characterized by rapid absorption and clearance.

Table 2: Inferred Pharmacokinetic Properties of this compound

| Parameter | Inferred Property |

| Absorption | Likely absorbed via peptide transporters (e.g., PEPT1) in the intestine, or rapidly hydrolyzed by brush border peptidases. |

| Distribution | Expected to distribute primarily in the extracellular fluid.[10] |

| Metabolism | Rapidly hydrolyzed by plasma and tissue peptidases into Arginine and Histidine.[10] |

| Elimination | The constituent amino acids would enter their respective metabolic pathways. |

| Half-life | Expected to be very short (in the order of minutes).[10] |

Proposed Experimental Evaluation

To empirically determine the biological functions of this compound, a series of in vitro assays are proposed.

Melanocortin Receptor Binding Assay

This assay will determine if this compound can bind to any of the melanocortin receptors.

Experimental Protocol: Melanocortin Receptor Radioligand Binding Assay

Materials:

-

Cell membranes prepared from cells expressing human MC1R, MC3R, MC4R, or MC5R.

-

Radiolabeled melanocortin agonist (e.g., [125I]-NDP-α-MSH).

-

This compound dipeptide.

-

Binding buffer (e.g., 25 mM HEPES, 2.5 mM CaCl2, 1.5 mM MgCl2, 0.2% BSA, pH 7.4).

-

Unlabeled NDP-α-MSH (for determining non-specific binding).

-

96-well filter plates.

-

Scintillation counter.

Procedure:

-

Assay Setup: In a 96-well plate, add binding buffer, cell membranes, and varying concentrations of this compound.

-

Radioligand Addition: Add a fixed concentration of [125I]-NDP-α-MSH to each well. For non-specific binding control wells, add a high concentration of unlabeled NDP-α-MSH.

-

Incubation: Incubate the plate for 1 hour at room temperature with gentle shaking.

-

Filtration: Rapidly filter the contents of each well through the filter plate and wash with ice-cold binding buffer to separate bound from free radioligand.

-

Quantification: Measure the radioactivity retained on the filter for each well using a scintillation counter.

-

Data Analysis: Calculate the specific binding at each concentration of this compound and determine the inhibitory constant (Ki) if significant binding is observed.

cAMP Functional Assay

This assay will determine if the binding of this compound to melanocortin receptors results in a functional response (agonist or antagonist activity). MCRs are Gs-coupled, and their activation leads to an increase in intracellular cyclic AMP (cAMP).[11][12][13]

Experimental Protocol: cAMP Assay for Melanocortin Receptor Activation

Materials:

-

HEK293 cells stably expressing one of the human melanocortin receptors.

-

Cell culture medium.

-

This compound dipeptide.

-

A known melanocortin agonist (e.g., NDP-α-MSH).

-

cAMP assay kit (e.g., HTRF, FRET, or luminescence-based).

-

Plate reader compatible with the chosen assay kit.

Procedure:

-

Cell Plating: Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Compound Addition:

-

Agonist Mode: Add varying concentrations of this compound to the cells.

-

Antagonist Mode: Add a fixed concentration of NDP-α-MSH (at its EC50) along with varying concentrations of this compound.

-

-

Incubation: Incubate the plate for 30 minutes at 37°C.

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.

-

Data Analysis:

-

Agonist Mode: Generate a dose-response curve and calculate the EC50 value if agonistic activity is observed.

-

Antagonist Mode: Generate a dose-response curve for the inhibition of the agonist response and calculate the IC50 and subsequently the pA2 or Ki value if antagonistic activity is observed.

-

References

- 1. [Arginine--metabolism and functions in the human organism] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 7 Biological Functions of Arginine Amino Acid | Whole Family Products [wholefamilyproducts.com]

- 3. Arginine - Wikipedia [en.wikipedia.org]

- 4. Biochemistry, Histidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Content - Health Encyclopedia - University of Rochester Medical Center [urmc.rochester.edu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Melanocortin Tetrapeptide Ac-His-DPhe-Arg-Trp-NH2 Modified at the Para Position of the Benzyl Side Chain (DPhe): Importance for Mouse Melanocortin-3 Receptor Agonist versus Antagonist Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. my.clevelandclinic.org [my.clevelandclinic.org]

- 10. researchgate.net [researchgate.net]

- 11. cAMP-Glo™ Assay Protocol [promega.jp]

- 12. cosmobio.co.jp [cosmobio.co.jp]

- 13. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Unveiling the Enigmatic Dipeptide: A Technical Guide to the Mechanism of Action of Arg-His-NH2

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dipeptide amide Arginyl-Histidine-NH2 (Arg-His-NH2) has emerged as a molecule of interest due to its identification in amphibian skin secretions and its demonstrated affinities for carbon dioxide (CO2) and metal ions. While direct research into its specific effects on cellular signaling pathways remains nascent, its biochemical characteristics provide a foundation for understanding its potential physiological roles. This technical guide synthesizes the available data on this compound, focusing on its known biochemical interactions and providing a theoretical framework for its potential mechanisms of action within cellular pathways. Detailed experimental protocols from the foundational research are presented, alongside quantitative data, to facilitate further investigation into this intriguing biomolecule.

Introduction

Bioactive peptides are crucial components of innate defense mechanisms in numerous organisms. Amphibian skin, in particular, is a rich source of a diverse array of these peptides, many of which possess antimicrobial, immunomodulatory, or other pharmacological properties. The dipeptide this compound was identified in the skin secretion of an amphibian species, suggesting a potential role in the host's physiological or defense processes.

The primary known characteristic of this compound is its ability to bind CO2 and metal ions. This suggests that its mechanism of action may be linked to processes influenced by these interactions, such as pH regulation, metal ion homeostasis, or the modulation of enzymes that utilize these molecules as cofactors or substrates. This guide will delve into the experimental basis for these findings and explore the putative cellular pathways that may be influenced by this compound.

Biochemical Properties of this compound

The principal investigations into the function of this compound have centered on its ability to interact with CO2 and various metal ions. These studies, primarily employing Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling, have provided the foundational data for our current understanding of this dipeptide.

Carbon Dioxide Binding

The binding of CO2 to this compound is a significant finding, as it suggests a potential role in CO2 transport or sensing. This interaction likely occurs through the formation of a carbamate (B1207046) with one of the free amine groups of the dipeptide. The physiological implications of this are broad, ranging from local pH modulation to influencing the activity of CO2-dependent enzymes.

Metal Ion Coordination

This compound has been shown to coordinate with divalent metal ions. The imidazole (B134444) ring of the histidine residue and the guanidinium (B1211019) group of the arginine residue provide potential coordination sites. This property suggests that this compound could be involved in metal ion sequestration, transport, or the modulation of metalloprotein function.

Quantitative Data

The following table summarizes the key quantitative findings from the primary research on this compound. Due to the limited publicly available research, the data is primarily derived from the foundational study by Pires, D. A. T., et al. (2018).

| Interaction | Method | Reported Affinity/Effect | Reference |

| Carbon Dioxide (CO2) | NMR Spectroscopy | Structural changes observed upon CO2 interaction | [1] |

| Zinc (Zn2+) | NMR Spectroscopy | Coordination with the peptide, inducing structural shifts | [1] |

| Cadmium (Cd2+) | NMR Spectroscopy | Coordination with the peptide, inducing structural shifts | [1] |

Note: Specific binding constants (Kd) or other quantitative affinity data are not explicitly detailed in the abstract of the primary research paper. A full analysis of the publication would be required for more granular data.

Putative Mechanisms of Action in Cellular Pathways

While direct experimental evidence for the involvement of this compound in specific cellular pathways is currently lacking, its known biochemical properties allow for the formulation of several hypotheses.

Modulation of Intracellular pH and CO2-Dependent Pathways

By binding CO2, this compound could act as a localized buffer, influencing intracellular pH. This could, in turn, affect the activity of pH-sensitive enzymes and signaling proteins. Furthermore, it might modulate pathways that are directly regulated by CO2 or bicarbonate, such as soluble adenylyl cyclase (sAC) signaling.

References

Physicochemical Characteristics of Arginyl-Histidine Amide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arginyl-Histidine amide is a dipeptide composed of arginine and histidine, with the C-terminus amidated. This modification, where the terminal carboxyl group is replaced by an amide group, significantly alters the molecule's physicochemical properties compared to its free-acid counterpart. Most notably, the amidation removes a negatively charged group at physiological pH, which influences the isoelectric point, solubility, and potential biological interactions. This technical guide provides a detailed overview of the estimated physicochemical characteristics of Arginyl-Histidine amide, outlines experimental protocols for their determination, and discusses potential signaling pathways.

Core Physicochemical Characteristics

The following table summarizes the estimated and known physicochemical properties of Arginyl-Histidine amide and its constituent amino acids.

| Property | Arginine | Histidine | Arginyl-Histidine Amide (Estimated) |

| Molecular Formula | C₆H₁₄N₄O₂ | C₆H₉N₃O₂ | C₁₂H₂₁N₇O₂ |

| Molecular Weight ( g/mol ) | 174.20 | 155.15 | 295.35 |

| pKa (α-amino) | 9.04[1] | 9.18[1] | ~7.7 - 8.0 |

| pKa (Side Chain) | 12.48 - 13.8[1][2][3] | 6.0 - 6.5[4][5][6] | 12.48 - 13.8 |

| pKa (α-carboxyl) | 2.01[1] | 1.77[1] | N/A (Amidated) |

| Isoelectric Point (pI) | 10.76 | 7.59 | ~10.0 - 10.25 |

Note: The pKa of the N-terminus in a peptide is typically lower than in a free amino acid.[7][8][9] The isoelectric point of the amide is estimated based on the pKa values of the N-terminus and the two side chains.

Experimental Protocols

Determination of pKa Values by Potentiometric Titration

The acid dissociation constants (pKa) of the ionizable groups (N-terminus, arginine side chain, histidine side chain) can be determined by potentiometric titration.[10][11][12]

Methodology:

-

Sample Preparation: A known concentration of Arginyl-Histidine amide (e.g., 1 mM) is dissolved in a solution of constant ionic strength (e.g., 0.15 M KCl).[11]

-

Titration Setup: The solution is placed in a thermostatted vessel with a calibrated pH electrode and a magnetic stirrer.

-

Acidification: The solution is first acidified to a low pH (e.g., pH 1.8-2.0) with a standardized solution of HCl (e.g., 0.1 M).[11]

-

Titration: The acidified peptide solution is then titrated with a standardized solution of NaOH (e.g., 0.1 M) in small, precise increments.

-

Data Acquisition: The pH of the solution is recorded after each addition of NaOH, allowing the solution to equilibrate.

-

Data Analysis: A titration curve is generated by plotting the pH versus the equivalents of NaOH added. The pKa values correspond to the pH at the midpoints of the buffering regions (the flattest parts of the curve).

Determination of Aqueous Solubility by Shake-Flask Method

The solubility of Arginyl-Histidine amide can be determined using the shake-flask method, a common technique for assessing the solubility of a compound in a specific solvent.[13][14][15][16][17]

Methodology:

-

Sample Preparation: An excess amount of solid Arginyl-Histidine amide is added to a known volume of the desired solvent (e.g., deionized water, phosphate-buffered saline at a specific pH) in a sealed container.

-

Equilibration: The mixture is agitated (e.g., using a shaker or stirrer) at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

-

Quantification: An aliquot of the clear supernatant is carefully removed and the concentration of the dissolved peptide is determined using a suitable analytical method, such as UV-Vis spectroscopy (if the peptide has a chromophore or is derivatized) or HPLC.

-

Solubility Calculation: The solubility is expressed as the concentration of the peptide in the saturated solution (e.g., in mg/mL or mol/L).

Peptide Stability Assessment

The stability of Arginyl-Histidine amide can be evaluated under various stress conditions to understand its degradation pathways and shelf-life.[18][19][20][21][22]

Methodology:

-

Sample Preparation: Solutions of Arginyl-Histidine amide at a known concentration are prepared in relevant buffers (e.g., pH 4, 7, and 9).

-

Stress Conditions: The solutions are subjected to various stress conditions, including:

-

Temperature: Elevated temperatures (e.g., 40°C, 60°C) and freeze-thaw cycles.

-

pH: Acidic, neutral, and basic conditions.

-

Oxidation: Exposure to an oxidizing agent (e.g., hydrogen peroxide).

-

Light: Exposure to UV or fluorescent light.

-

-

Time Points: Samples are collected at various time points (e.g., 0, 24, 48, 72 hours, and longer for long-term stability).

-

Analysis: The amount of intact peptide remaining is quantified at each time point using a stability-indicating analytical method, typically reverse-phase HPLC (RP-HPLC). Degradation products can be identified using mass spectrometry (LC-MS).

-

Data Analysis: The percentage of the initial peptide remaining is plotted against time to determine the degradation rate.

Potential Signaling Pathways

While specific signaling pathways for Arginyl-Histidine amide have not been extensively studied, dipeptides, in general, are known to be involved in cellular signaling.[23] They can be transported into cells via peptide transporters and may interact with intracellular targets.

Synthesis of Arginyl-Histidine Amide

The synthesis of Arginyl-Histidine amide is typically achieved using solid-phase peptide synthesis (SPPS).[24][25][26][27][28]

Methodology:

-

Resin Selection: An amide-forming resin, such as Rink amide or MBHA resin, is used as the solid support.[27]

-

First Amino Acid Coupling: The C-terminal amino acid, in this case, a protected Histidine (e.g., Fmoc-His(Trt)-OH), is coupled to the resin.

-

Deprotection: The N-terminal protecting group (e.g., Fmoc) is removed.

-

Second Amino Acid Coupling: The next amino acid, a protected Arginine (e.g., Fmoc-Arg(Pbf)-OH), is coupled to the deprotected N-terminus of the resin-bound Histidine.

-

Final Deprotection: The N-terminal protecting group on Arginine is removed.

-

Cleavage and Deprotection: The dipeptide is cleaved from the resin, and the side-chain protecting groups are simultaneously removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

-

Purification and Characterization: The crude peptide is purified by preparative RP-HPLC, and its identity and purity are confirmed by mass spectrometry and analytical RP-HPLC.

Conclusion

References

- 1. Star Republic: Guide for Biologists [sciencegateway.org]

- 2. Arginine: Its pKa value revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 3. reddit.com [reddit.com]

- 4. Histidine - Wikipedia [en.wikipedia.org]

- 5. reddit.com [reddit.com]

- 6. Khan Academy [khanacademy.org]

- 7. Solved The pKa of the C and N terminal residues in a peptide | Chegg.com [chegg.com]

- 8. gromacs.bioexcel.eu [gromacs.bioexcel.eu]

- 9. A summary of the measured pK values of the ionizable groups in folded proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pH-titration of amino acids and small peptides, and estimation of isoelectric point (pI) [vlabs.iitkgp.ac.in]

- 11. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 12. Titration Curves of Aminoacids (Procedure) : Biochemistry Virtual Lab I : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 13. biobasic.com [biobasic.com]

- 14. peptidesciences.com [peptidesciences.com]

- 15. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]

- 16. genscript.com [genscript.com]

- 17. genscript.com [genscript.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Proteins & Peptides Stability Testing - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]

- 20. Regulatory Guidelines for the Analysis of Therapeutic Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 21. bachem.com [bachem.com]

- 22. genscript.com [genscript.com]

- 23. academic.oup.com [academic.oup.com]

- 24. Backbone amide linker strategy: protocols for the synthesis of C-terminal peptide aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. ias.ac.in [ias.ac.in]

- 26. A Convenient Approach to Synthesizing Peptide C-Terminal N-Alkyl Amides - PMC [pmc.ncbi.nlm.nih.gov]

- 27. peptide.com [peptide.com]

- 28. researchgate.net [researchgate.net]

The Pivotal Role of the Arg-His-NH2 Motif in Mediating Protein-Protein Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Arg-His-NH2 tripeptide motif, characterized by a positively charged arginine residue, an aromatic and ionizable histidine residue, and a C-terminal amide, represents a key structural element in mediating a diverse range of protein-protein interactions (PPIs). This technical guide provides an in-depth analysis of the physicochemical properties of this motif, its binding mechanisms, and its involvement in critical biological signaling pathways. We will explore the structural basis for its interaction specificity and affinity, detail relevant experimental protocols for its study, and present quantitative binding data from analogous systems to underscore its significance in molecular recognition. This document serves as a comprehensive resource for researchers aiming to understand, target, and manipulate PPIs governed by this fundamental tripeptide motif.

Introduction: The Significance of the this compound Motif

Protein-protein interactions are fundamental to nearly all cellular processes. The specificity and affinity of these interactions are often dictated by short, linear peptide motifs that recognize and bind to specific domains on partner proteins. The this compound tripeptide emerges as a motif of particular interest due to the unique combination of its constituent residues.

-

Arginine (Arg): The guanidinium (B1211019) group of arginine is positively charged at physiological pH, enabling it to form strong electrostatic interactions, including salt bridges and a network of hydrogen bonds.[1] Arginine's planar and delocalized charge distribution allows for multipoint hydrogen bonding, contributing significantly to binding affinity and specificity.[1][2] It has a strong propensity to interact with negatively charged residues like aspartate and glutamate, as well as with the phosphate (B84403) groups of nucleic acids.[3][4]

-

Histidine (His): With a pKa near physiological pH (~6.0-6.5), the imidazole (B134444) side chain of histidine can exist in both protonated (positively charged) and neutral states.[3][5] This allows it to act as both a hydrogen bond donor and acceptor, and to participate in proton transfer reactions, making it a versatile residue in catalytic and binding events.[3][5] Its aromatic nature also allows for π-π stacking and cation-π interactions.[5]

-

C-terminal Amidation (-NH2): The amidation of the C-terminus removes the negative charge of the carboxyl group, rendering the peptide terminus neutral. This modification is crucial as it can increase the peptide's metabolic stability by protecting it from enzymatic degradation. Furthermore, it can enhance binding affinity by preventing electrostatic repulsion with negatively charged binding pockets and allowing for the formation of additional hydrogen bonds.

Together, these features create a "charge-aromatic" motif that is adept at recognizing and binding to a variety of protein surfaces, playing a critical role in cellular signaling and function.

Physicochemical Basis of this compound Mediated Interactions

The interaction of the this compound motif with a protein partner is a multifactorial event governed by a combination of forces:

-

Electrostatic Interactions: The primary driving force is often the electrostatic attraction between the positively charged arginine and negatively charged pockets on the protein surface. Arginine is known to form more stable and stronger non-covalent complexes compared to histidine.[3]

-

Hydrogen Bonding: Both arginine and histidine are prolific hydrogen bond donors and acceptors. The guanidinium group of arginine can form up to five hydrogen bonds, while the imidazole ring of histidine can participate in two. The C-terminal amide can also act as a hydrogen bond donor.

-

Cation-π and π-π Stacking: The aromatic imidazole ring of histidine can engage in favorable cation-π interactions with positively charged residues (like arginine itself or lysine) on the binding partner, or π-π stacking with other aromatic residues such as phenylalanine, tyrosine, or tryptophan.[5]

-

Hydrophobic Interactions: While the motif is largely polar, the aliphatic portion of the arginine side chain and the imidazole ring of histidine can contribute to hydrophobic interactions, further stabilizing the complex.

The interplay of these forces dictates the affinity and specificity of the interaction. The inherent flexibility of the peptide backbone allows the motif to adopt various conformations to optimize its fit within the binding pocket of a target protein.

Quantitative Analysis of Binding Affinity

While specific quantitative binding data for the this compound tripeptide is not extensively available in the public domain, we can infer its potential binding affinities from studies on analogous systems, particularly arginine-rich motifs. These motifs are known to bind their targets with dissociation constants (Kd) ranging from the nanomolar to the low micromolar range.

| Peptide/Motif | Binding Partner | Technique | Dissociation Constant (Kd) | Reference |

| BIV Tat (ARM) | BIV TAR (RNA) | Not Specified | 60 nM | [6] |

| anti-BIV Tat aptamer | BIV Tat peptide | Not Specified | 280 nM | [6] |

| P22 N peptide | P22 boxB (RNA) | Not Specified | 230 nM | [6] |

| P22 N peptide | anti-P22 N aptamer | Not Specified | 300 nM | [6] |

| Full-length Reelin | Heparin | SPR | 17 ± 5 nM | [7] |

| Reelin-CTR | Heparin | SPR | 65 ± 23 nM | [7] |

Table 1: Dissociation constants for arginine-rich motifs and related peptides binding to their targets. ARM: Arginine-Rich Motif, BIV: Bovine Immunodeficiency Virus, TAR: Trans-activation response element, P22 N: Bacteriophage P22 N protein, CTR: C-terminal region, SPR: Surface Plasmon Resonance.

These data highlight the capacity of arginine-containing motifs to mediate high-affinity interactions. The addition of a histidine residue and a C-terminal amide in the this compound tripeptide would further modulate these interactions, with the potential for either enhanced or slightly reduced affinity depending on the specific chemical environment of the binding pocket.

Role in Signaling Pathways

Short peptide motifs are crucial for the fidelity of signal transduction. While the direct involvement of this compound in a specific named pathway is not yet well-documented, motifs with similar characteristics are known to act as recognition signals for post-translational modifications and proteolytic processing.

One well-characterized example of a basic motif acting as a signaling cue is the Arg-X-Lys/Arg-Arg (RXK/RR) motif. This sequence serves as a cleavage signal for the proprotein convertase furin within the constitutive secretory pathway.[8] Furin recognizes this motif in precursor proteins and cleaves at the C-terminal side of the arginine residue, leading to the maturation of a wide range of proteins, including hormones, growth factors, and receptors.

The this compound motif, with its basic arginine residue, could potentially be recognized by similar processing enzymes or by other protein domains that specifically bind to short, charged peptide sequences, thereby initiating or modulating a signaling cascade.

Experimental Protocols for Studying this compound Interactions

A variety of biophysical and biochemical techniques can be employed to characterize the interaction of the this compound tripeptide with its protein partners.

Surface Plasmon Resonance (SPR)

SPR is a powerful technique for the real-time, label-free analysis of biomolecular interactions. It provides quantitative information on binding affinity (Kd), and association (ka) and dissociation (kd) rate constants.

Detailed Methodology:

-

Immobilization: The target protein ("ligand") is covalently immobilized on the surface of a sensor chip (e.g., CM5 chip via amine coupling).

-

Analyte Injection: A solution containing the this compound peptide ("analyte") at various concentrations is flowed over the sensor surface.

-

Binding Measurement: The binding of the peptide to the immobilized protein causes a change in the refractive index at the surface, which is detected as a change in the SPR signal (measured in Response Units, RU).

-

Dissociation: A buffer solution is flowed over the surface to monitor the dissociation of the peptide-protein complex.

-

Data Analysis: The resulting sensorgrams (plots of RU versus time) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic and affinity constants.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding.

Detailed Methodology:

-

Sample Preparation: The target protein is placed in the sample cell of the calorimeter, and the this compound peptide is loaded into the injection syringe.

-

Titration: A series of small, precise injections of the peptide solution are made into the protein solution.

-

Heat Measurement: The heat released or absorbed upon each injection is measured by the instrument.

-

Data Analysis: The integrated heat data are plotted against the molar ratio of peptide to protein. The resulting binding isotherm is fitted to a binding model to determine the thermodynamic parameters.

Mass Spectrometry (MS)

Mass spectrometry can be used to identify and characterize protein-peptide interactions. Techniques such as pull-down assays coupled with MS or native MS can confirm the binding and provide information about the stoichiometry of the complex.

Detailed Methodology (Pull-down Assay):

-

Bait Immobilization: A tagged version of the this compound peptide (e.g., biotinylated) is immobilized on beads (e.g., streptavidin-coated).

-

Incubation: The immobilized peptide is incubated with a cell lysate or a purified protein solution.

-

Washing: The beads are washed to remove non-specific binders.

-

Elution: The bound proteins are eluted from the beads.

-

MS Analysis: The eluted proteins are identified by mass spectrometry (e.g., LC-MS/MS).

Conclusion and Future Directions

The this compound tripeptide motif represents a versatile and potent mediator of protein-protein interactions. Its unique combination of a highly basic residue, a pH-sensitive aromatic residue, and a stabilizing C-terminal amide makes it a compelling subject for further research in cell biology and drug discovery. While direct quantitative data for this specific tripeptide remains to be extensively documented, the analysis of analogous systems provides a strong foundation for understanding its potential roles and binding characteristics.

Future research should focus on:

-

Systematic Screening: High-throughput screening of the this compound tripeptide against diverse protein libraries to identify novel binding partners.

-

Structural Biology: Elucidation of the three-dimensional structures of this compound in complex with its target proteins to understand the precise molecular basis of recognition.

-

Functional Genomics: Investigating the cellular consequences of disrupting or enhancing interactions mediated by this motif to uncover its role in signaling pathways.

A deeper understanding of the this compound motif will undoubtedly open new avenues for the rational design of peptide-based therapeutics and research tools to modulate protein-protein interactions with high specificity and affinity.

References

- 1. Arginine and Arginine-Rich Peptides as Modulators of Protein Aggregation and Cytotoxicity Associated With Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Histidine, the Less Interactive Cousin of Arginine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. The multiple roles of histidine in protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Arginine-rich motifs present multiple interfaces for specific binding by RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Arg-X-Lys/Arg-Arg motif as a signal for precursor cleavage catalyzed by furin within the constitutive secretory pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Dipeptide: A Technical Guide to the Putative Arg-His-NH2

A comprehensive literature search did not yield specific information regarding the discovery, synthesis, or biological characterization of the dipeptide amide Arginyl-Histidyl-Amide (Arg-His-NH2). This suggests that this compound is either a novel, yet to be described molecule or a compound with limited public research documentation. However, based on the well-established roles of its constituent amino acids, Arginine and Histidine, we can explore its potential biological significance and outline the established methodologies for its synthesis and characterization.

This technical guide provides researchers, scientists, and drug development professionals with a foundational understanding of the potential properties of this compound. It details the general principles of dipeptide amide synthesis, characterization, and potential biological activities, drawing upon the known functions of Arginine and Histidine residues in larger peptide structures.

Physicochemical and Biological Properties of Constituent Amino Acids

The potential biological activity of this compound would be largely influenced by the physicochemical properties of the Arginine and Histidine side chains.

| Amino Acid | Side Chain Group | Key Characteristics | Potential Biological Roles |

| Arginine (Arg) | Guanidinium (B1211019) | Strongly basic, positively charged at physiological pH.[1][2] Forms multiple hydrogen bonds.[2] | Precursor for nitric oxide (NO) synthesis[2][3], involved in the urea (B33335) cycle[2][3], plays a role in protein folding and binding to negatively charged molecules like DNA.[1][4] |

| Histidine (His) | Imidazole (B134444) | Aromatic, can act as both a proton donor and acceptor at physiological pH (pKa ~6.0).[1][5] Coordinates with metal ions.[1] | Involved in enzyme catalysis[1][6], protein-protein interactions[5], and metal ion binding.[1] The imidazole ring is crucial for the buffering capacity of proteins. |

The combination of a consistently positively charged guanidinium group from Arginine and the versatile imidazole group of Histidine suggests that this compound could participate in a variety of biological interactions, including binding to receptors, enzymes, or other proteins.

Experimental Protocols: Synthesis and Characterization of this compound

The synthesis of this compound can be readily achieved using standard solid-phase peptide synthesis (SPPS) protocols.

Solid-Phase Peptide Synthesis (SPPS) of this compound

Objective: To synthesize the dipeptide this compound on a solid support.

Materials:

-

Rink Amide resin

-

Fmoc-His(Trt)-OH

-

Fmoc-Arg(Pbf)-OH

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

-

Diethyl ether

Protocol:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 10 minutes. Wash the resin thoroughly with DMF and DCM.

-

Histidine Coupling: Dissolve Fmoc-His(Trt)-OH (3 eq), DIC (3 eq), and OxymaPure (3 eq) in DMF. Add the solution to the deprotected resin and shake for 2 hours at room temperature. Wash the resin with DMF and DCM.

-

Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from the coupled Histidine.

-

Arginine Coupling: Dissolve Fmoc-Arg(Pbf)-OH (3 eq), DIC (3 eq), and OxymaPure (3 eq) in DMF. Add the solution to the deprotected resin and shake for 2 hours at room temperature. Wash the resin with DMF and DCM.

-

Final Fmoc Deprotection: Repeat step 2 to remove the final Fmoc group.

-

Cleavage and Deprotection: Treat the resin with a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water for 2 hours to cleave the peptide from the resin and remove the side-chain protecting groups (Trt and Pbf).

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Centrifuge to collect the peptide pellet. Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Lyophilization: Lyophilize the purified peptide fractions to obtain the final this compound product as a white powder.

Characterization of this compound

Objective: To confirm the identity and purity of the synthesized peptide.

Methods:

-

Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry will be used to confirm the molecular weight of the synthesized peptide. The expected monoisotopic mass for [M+H]+ of this compound (C12H22N8O2) is approximately 311.18 Da.

-

High-Performance Liquid Chromatography (HPLC): Analytical RP-HPLC will be used to determine the purity of the final product. A single sharp peak indicates a high degree of purity.

Potential Signaling Pathways and Biological Activities

Given the lack of specific data for this compound, we can hypothesize its potential involvement in signaling pathways based on the properties of its constituent amino acids. For instance, the positively charged nature of the peptide could facilitate interactions with negatively charged cell surface receptors or ion channels.

Hypothetical Quantitative Data

The following table presents hypothetical data that could be obtained from the biological characterization of this compound, assuming it interacts with a hypothetical G-protein coupled receptor (GPCR).

| Parameter | Value | Method |

| Binding Affinity (Ki) | 150 nM | Radioligand Binding Assay |

| EC50 (cAMP accumulation) | 320 nM | HTRF cAMP Assay |

| Molecular Weight (ESI-MS) | 311.18 Da | Mass Spectrometry |

| Purity (RP-HPLC) | >98% | High-Performance Liquid Chromatography |

Workflow for Novel Dipeptide amide Synthesis and Characterization

The following diagram illustrates a logical workflow for the synthesis and characterization of a novel dipeptide amide like this compound.

References

- 1. Amino acid - Wikipedia [en.wikipedia.org]

- 2. Arginine - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Biological importance of arginine: A comprehensive review of the roles in structure, disorder, and functionality of peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Histidine, the Less Interactive Cousin of Arginine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

Arg-His-NH2: A Potential Bioactive Peptide - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dipeptide Arginyl-Histidine amide (Arg-His-NH2) represents a promising yet underexplored molecule in the landscape of bioactive peptides. Composed of two functionally significant amino acids, arginine and histidine, this short-chain peptide amide possesses inherent chemical properties that suggest a range of potential biological activities. The cationic nature of both arginine and histidine at physiological pH suggests strong potential for interactions with negatively charged cell membranes, a key characteristic of many antimicrobial and cell-penetrating peptides.[1][2][3] This technical guide provides a comprehensive overview of the potential bioactivities of this compound, detailed experimental protocols for its synthesis and evaluation, and a discussion of the potential signaling pathways it may modulate. While direct experimental data for this compound is limited in publicly available literature, this guide serves as a foundational resource for researchers seeking to investigate its therapeutic potential.

Core Concepts: The Roles of Arginine and Histidine in Bioactivity

The predicted bioactivity of this compound is rooted in the well-established functions of its constituent amino acids:

-

Arginine (Arg): The guanidinium (B1211019) group of arginine is positively charged at physiological pH, enabling strong electrostatic interactions with negatively charged molecules such as phospholipids (B1166683) in bacterial cell membranes.[4] This interaction is a critical first step in the mechanism of action for many antimicrobial peptides (AMPs), leading to membrane disruption and cell death.[2][3] Arginine-rich peptides are also known to facilitate cell penetration, a desirable property for intracellular drug delivery.[5] Furthermore, arginine is a key modulator of various cellular signaling pathways, including those involved in inflammation and immune responses.[6][7][8][9]

-

Histidine (His): The imidazole (B134444) side chain of histidine has a pKa near physiological pH, allowing it to act as both a proton donor and acceptor. This property is crucial for the pH-dependent activity of some bioactive peptides, enhancing their efficacy in the acidic microenvironments often associated with tumors or sites of infection.[10][11] Histidine residues can also contribute to the overall positive charge of a peptide and are implicated in various biological activities, including antioxidant and anti-inflammatory effects.[12][13]

The combination of these two amino acids in a dipeptide amide structure suggests the potential for synergistic or unique biological activities.

Potential Bioactive Properties of this compound

Based on the functionalities of its constituent amino acids, this compound is hypothesized to possess the following bioactive properties:

-

Antimicrobial Activity: The cationic nature of this compound strongly suggests potential antimicrobial effects against a broad spectrum of pathogens.[1][2][14][15]

-

Anti-inflammatory Activity: Both arginine and histidine have been shown to modulate inflammatory responses.[13][16][17] this compound may therefore exhibit anti-inflammatory properties by influencing cytokine production or inhibiting key inflammatory pathways.

-

Cell-Penetrating Capabilities: Arginine-rich peptides are known to traverse cell membranes, suggesting that this compound could be explored as a carrier for intracellular drug delivery.[5]

-

Antioxidant Activity: Histidine-containing peptides have demonstrated antioxidant properties, indicating a potential role for this compound in mitigating oxidative stress.[12]

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and biological evaluation of this compound.

Synthesis and Purification

1.1. Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol describes the synthesis of this compound using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry on a Rink Amide resin.

-

Materials:

-

Rink Amide MBHA resin

-

Fmoc-His(Trt)-OH

-

Fmoc-Arg(Pbf)-OH

-

N,N-Dimethylformamide (DMF)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Oxyma Pure

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water (HPLC grade)

-

Diethyl ether (cold)

-

-

Protocol:

-

Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 1-2 hours.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

-

First Amino Acid Coupling (Histidine):

-

Dissolve Fmoc-His(Trt)-OH (3 eq), DIC (3 eq), and Oxyma Pure (3 eq) in DMF.

-

Add the coupling solution to the resin and agitate for 2-4 hours at room temperature.

-

Wash the resin with DMF and DCM.

-

-

Fmoc Deprotection: Repeat the Fmoc deprotection step as described above.

-

Second Amino Acid Coupling (Arginine):

-

Dissolve Fmoc-Arg(Pbf)-OH (3 eq), DIC (3 eq), and Oxyma Pure (3 eq) in DMF.

-

Add the coupling solution to the resin and agitate for 2-4 hours at room temperature.

-

Wash the resin with DMF and DCM.

-

-

Final Fmoc Deprotection: Repeat the Fmoc deprotection step.

-

Cleavage and Deprotection:

-

Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

-

Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature with occasional agitation.

-

Filter the resin and collect the filtrate containing the crude peptide.

-

-

Peptide Precipitation: Precipitate the crude peptide by adding cold diethyl ether to the filtrate. Centrifuge to pellet the peptide and discard the supernatant. Wash the peptide pellet with cold diethyl ether.

-

Lyophilization: Lyophilize the crude peptide to obtain a dry powder.

-

Workflow for Solid-Phase Peptide Synthesis of this compound

Caption: Solid-phase synthesis workflow for this compound.

1.2. HPLC Purification of this compound

-

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Preparative C18 reverse-phase column.

-

-

Mobile Phase:

-

Solvent A: 0.1% TFA in water.

-

Solvent B: 0.1% TFA in acetonitrile.

-

-

Protocol:

-

Dissolve the lyophilized crude peptide in a minimal amount of Solvent A.

-

Inject the sample onto the equilibrated C18 column.

-

Elute the peptide using a linear gradient of Solvent B (e.g., 0-60% over 30 minutes) at a flow rate of 10-20 mL/min.

-

Monitor the elution profile at 220 nm and 280 nm.

-

Collect fractions corresponding to the major peptide peak.

-

Analyze the purity of the collected fractions by analytical HPLC.

-

Pool the pure fractions and lyophilize to obtain the purified this compound peptide.

-

Biological Evaluation

2.1. Antimicrobial Susceptibility Testing

2.1.1. Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination [1][14][18][19]

-

Materials:

-

Bacterial strains (e.g., Escherichia coli, Staphylococcus aureus)

-

Mueller-Hinton Broth (MHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

-

Protocol:

-

Prepare a stock solution of this compound in sterile water or a suitable buffer.

-

Perform serial two-fold dilutions of the peptide in MHB in the wells of a 96-well plate.

-

Prepare a bacterial inoculum adjusted to a concentration of 5 x 10^5 CFU/mL.

-

Add the bacterial inoculum to each well containing the peptide dilutions.

-

Include positive (bacteria only) and negative (broth only) controls.

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is defined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.

-

Workflow for Broth Microdilution Assay

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

2.2. Cell Viability and Cytotoxicity Assay

2.2.1. MTT Assay [3][5][10][12][20]

-

Materials:

-

Mammalian cell line (e.g., HeLa, HEK293)

-

Cell culture medium (e.g., DMEM)

-

Fetal Bovine Serum (FBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well cell culture plates

-

Microplate reader

-

-

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for 24-48 hours.

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the MTT solution and add the solubilization solution to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control and determine the IC50 value (the concentration of peptide that causes 50% inhibition of cell viability).

-

2.3. Anti-inflammatory Activity Assay

2.3.1. Measurement of Nitric Oxide (NO) Production in LPS-stimulated Macrophages

-

Materials:

-

Macrophage cell line (e.g., RAW 264.7)

-

Lipopolysaccharide (LPS)

-

Griess Reagent

-

Cell culture medium

-

-

Protocol:

-

Plate RAW 264.7 cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with different concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Collect the cell culture supernatant.

-

Mix the supernatant with Griess Reagent and incubate for 15 minutes at room temperature.

-

Measure the absorbance at 540 nm.

-

Quantify NO production using a sodium nitrite (B80452) standard curve.

-

Potential Signaling Pathways Modulated by this compound

While specific signaling pathways for this compound have not been elucidated, the known functions of arginine and histidine suggest potential interactions with the following pathways:

1. Mitogen-Activated Protein Kinase (MAPK) Pathway:

The MAPK pathway is a key signaling cascade involved in cellular processes such as proliferation, differentiation, and inflammation.[21][22][23][24] Arginine has been shown to influence MAPK signaling in various cell types.[13] this compound could potentially modulate the MAPK pathway, thereby affecting inflammatory responses.

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

Quantitative Data Summary (Hypothetical)

As direct quantitative data for this compound is not available, the following tables are presented as templates for organizing experimental results once they are obtained.

Table 1: Antimicrobial Activity of this compound (Hypothetical Data)

| Microorganism | MIC (µg/mL) |

| Escherichia coli | [Insert Data] |

| Staphylococcus aureus | [Insert Data] |

| Pseudomonas aeruginosa | [Insert Data] |

| Candida albicans | [Insert Data] |

Table 2: Cytotoxicity of this compound (Hypothetical Data)

| Cell Line | IC50 (µM) |

| HeLa | [Insert Data] |

| HEK293 | [Insert Data] |

| RAW 264.7 | [Insert Data] |

Table 3: Anti-inflammatory Activity of this compound (Hypothetical Data)

| Assay | Parameter | Result |

| NO Production | IC50 (µM) | [Insert Data] |

| Cytokine Release (e.g., TNF-α) | % Inhibition at X µM | [Insert Data] |

Conclusion

This compound is a dipeptide amide with significant, yet largely unexplored, therapeutic potential. Its constituent amino acids, arginine and histidine, confer properties that suggest promising antimicrobial, anti-inflammatory, and cell-penetrating activities. This technical guide provides a comprehensive framework for the synthesis, purification, and biological evaluation of this compound, as well as insights into the potential signaling pathways it may modulate. The detailed experimental protocols and conceptual framework presented herein are intended to facilitate further research into this intriguing bioactive peptide, with the ultimate goal of unlocking its potential for the development of novel therapeutics. Future studies should focus on generating robust quantitative data to validate the hypothesized bioactivities and to elucidate the precise molecular mechanisms of action of this compound.

References

- 1. The therapeutic potential of cationic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. digitalcommons.chapman.edu [digitalcommons.chapman.edu]

- 6. findaphd.com [findaphd.com]

- 7. Dietary arginine enhances adhesion molecule and T helper 2 cytokine expression in mice with gut-derived sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Exogenous arginine differentially regulates inflammatory cytokine and inducible nitric oxide synthase expression in macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 9. L-Arginine and immune modulation: A pharmacological perspective on inflammation and autoimmune disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Constructing bioactive peptides with pH-dependent activities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Constructing bioactive peptides with pH-dependent activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Biological functions of histidine-dipeptides and metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 13. clinmedjournals.org [clinmedjournals.org]

- 14. The rise of ultrashort cationic β-peptides as promising antimicrobial therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. Anti-inflammatory and antioxidant effects of peptides released from germinated amaranth during in vitro simulated gastrointestinal digestion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Comparative Evaluation of the Antimicrobial Activity of Different Antimicrobial Peptides against a Range of Pathogenic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Antimicrobial Susceptibility Testing of Antimicrobial Peptides to Better Predict Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Activation and Function of the MAPKs and Their Substrates, the MAPK-Activated Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Role of the MAPK/cJun NH2-terminal kinase signaling pathway in starvation-induced autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Activation of MAPK overrides the termination of myelin growth and replaces Nrg1/ErbB3 signals during Schwann cell development and myelination - PMC [pmc.ncbi.nlm.nih.gov]

- 24. m.youtube.com [m.youtube.com]

Spectroscopic Analysis of Arg-His-NH2 Conformation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectroscopic techniques for the conformational analysis of the dipeptide L-Arginyl-L-Histidine amide (Arg-His-NH2). While specific empirical data for this dipeptide is not extensively published, this document outlines the established principles and methodologies for its analysis using Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FTIR), and Circular Dichroism (CD) spectroscopy. The information presented is synthesized from the analysis of its constituent amino acids and analogous peptide systems, offering a robust framework for researchers.

Introduction to this compound Conformation

The three-dimensional conformation of a peptide is critical to its biological function. For a dipeptide like this compound, the conformational landscape is determined by the rotational freedom around the peptide backbone (phi, ψ torsion angles) and the side chains of arginine and histidine (chi angles). These conformations are influenced by environmental factors such as pH, solvent, and temperature. Spectroscopic techniques provide the tools to probe these conformational states in solution.

-

Arginine (Arg): Possesses a long, flexible guanidinium (B1211019) side chain that is protonated under most physiological conditions, making it a key residue in electrostatic interactions.

-

Histidine (His): Contains an imidazole (B134444) side chain with a pKa near physiological pH, allowing it to act as both a hydrogen bond donor and acceptor, and to be sensitive to the chemical environment.

The interplay of these two residues can lead to a variety of conformations, including the potential for intramolecular hydrogen bonding and salt bridges, which can be elucidated using the spectroscopic methods detailed below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution at atomic resolution. By analyzing chemical shifts, coupling constants, and the Nuclear Overhauser Effect (NOE), one can derive the torsion angles that define the peptide's conformation.

Expected Quantitative Data

The following table summarizes the expected ¹H, ¹³C, and ¹⁵N chemical shifts for this compound in an aqueous solution at a neutral pH. These values are illustrative and based on typical chemical shifts for arginine and histidine residues in peptides.[1][2]

| Atom | Arginine Residue (Expected ¹H ppm) | Arginine Residue (Expected ¹³C ppm) | Arginine Residue (Expected ¹⁵N ppm) | Histidine Residue (Expected ¹H ppm) | Histidine Residue (Expected ¹³C ppm) | Histidine Residue (Expected ¹⁵N ppm) |

| N-H (amide) | 8.3 - 8.7 | - | 120 - 130 | 8.1 - 8.5 | - | 118 - 128 |

| Cα-H | 4.2 - 4.4 | 54 - 56 | - | 4.5 - 4.7 | 53 - 55 | - |

| Cβ-H | 1.8 - 2.0 | 29 - 31 | - | 3.1 - 3.3 | 28 - 30 | - |

| Cγ-H | 1.6 - 1.8 | 25 - 27 | - | - | - | - |

| Cδ-H | 3.1 - 3.3 | 41 - 43 | - | 7.0 - 7.2 (Cδ2-H) | 118 - 120 (Cδ2) | 220 - 230 (Nδ1) |

| Cε-H | - | - | - | 8.0 - 8.2 (Cε1-H) | 135 - 137 (Cε1) | 220 - 230 (Nε2) |

| Nε-H | 7.1 - 7.3 | - | 80 - 85 | - | - | - |

| Nη-H2 | 6.8 - 7.0 | - | 70 - 75 | - | - | - |

| Cζ | - | 157 - 159 | - | - | - | - |

Experimental Protocol: 2D NMR Spectroscopy

A standard set of 2D NMR experiments is required for the complete assignment of resonances and conformational analysis.[3][4][5][6][7]

-

Sample Preparation:

-

Dissolve 1-5 mg of this compound in 500 µL of a suitable buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.0).[3] For observation of exchangeable protons, use a 90% H₂O / 10% D₂O mixture.

-

Ensure the sample is stable at room temperature for the duration of the experiments (at least 2-4 days).[3]

-

For enhanced sensitivity, especially for ¹³C and ¹⁵N detection, isotopic labeling (¹³C, ¹⁵N) of the peptide during synthesis is recommended, although modern high-field spectrometers can often detect natural abundance signals for small peptides.[3]

-

-

NMR Data Acquisition:

-

Acquire a series of 2D NMR spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe.

-

TOCSY (Total Correlation Spectroscopy): To identify all protons within a single amino acid spin system. A mixing time of 60-80 ms (B15284909) is typically used.

-

COSY (Correlation Spectroscopy): To identify scalar-coupled protons, particularly useful for determining J-couplings.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (typically < 5 Å). A mixing time of 150-300 ms is common for peptides of this size. This is crucial for determining inter-residue distances and side-chain conformations.

-

HSQC (Heteronuclear Single Quantum Coherence): If isotopically labeled, a ¹H-¹⁵N HSQC will correlate the amide protons with their directly attached nitrogens, and a ¹H-¹³C HSQC will correlate protons with their attached carbons.

-

-

Data Analysis:

-

Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).

-

Assign all proton, carbon, and nitrogen resonances sequentially.

-

Measure the intensities of NOE cross-peaks to derive distance restraints.

-

Measure coupling constants (e.g., ³J(HN,Hα)) from high-resolution 1D or 2D spectra to derive dihedral angle restraints (using the Karplus equation).

-

Use the derived distance and angle restraints in a molecular modeling program (e.g., CYANA, XPLOR-NIH) to calculate an ensemble of structures representing the conformational space of this compound.

-

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the vibrational modes of the peptide backbone and side chains. The frequencies of the amide I and amide II bands are particularly sensitive to the secondary structure of the peptide.

Expected Quantitative Data

The following table lists the expected vibrational frequencies for key functional groups in this compound.[8][9][10]

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Notes |